molecular formula C15H23N3O4 B2567086 aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate CAS No. 2567503-90-4

aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate

Cat. No.: B2567086
CAS No.: 2567503-90-4
M. Wt: 309.366
InChI Key: MRADCUIDIAVUOO-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is a versatile compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique combination of functional groups, which contribute to its reactivity and utility in different chemical processes.

Scientific Research Applications

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with acetic acid and a carbamimidoyl(phenyl)methyl derivative. The reaction conditions often require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, tert-butyl N-[carbamimidoyl(4-trifluoromethyl)phenyl]methyl]carbamate
  • Acetic acid, tert-butyl N-[carbamimidoyl(4-methyl)phenyl]methyl]carbamate

Uniqueness

Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions .

Properties

IUPAC Name

acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADCUIDIAVUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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